5-(1H-benzimidazol-1-yl)pyrazin-2-amine
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Overview
Description
5-(1H-benzimidazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features both benzimidazole and pyrazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine typically involves the condensation of benzimidazole derivatives with pyrazine derivatives. One common method involves the reaction of 2-aminobenzimidazole with pyrazine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-(1H-benzimidazol-1-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinamine, 5-(1H-benzimidazol-1-yl): A closely related compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes.
Uniqueness
5-(1H-benzimidazol-1-yl)pyrazin-2-amine is unique due to its dual benzimidazole and pyrazine structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
5-(benzimidazol-1-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-5-14-11(6-13-10)16-7-15-8-3-1-2-4-9(8)16/h1-7H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHDLZGAELUKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(N=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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